molecular formula C12H16ClN3O B2620460 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene;hydrochloride CAS No. 2415499-33-9

3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene;hydrochloride

Cat. No. B2620460
CAS RN: 2415499-33-9
M. Wt: 253.73
InChI Key: ZAXBBBVYBCEHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecule contains a total of 33 bonds. There are 18 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 amidine derivative, 1 secondary amine (aliphatic), and 1 hydroxylamine (aliphatic) .

Mechanism of Action

Advantages and Limitations for Lab Experiments

3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene;hydrochloride is a useful tool for studying the GABAergic system and for screening potential antiepileptic drugs. Its convulsant properties make it a valuable tool for inducing seizures in animal models of epilepsy. However, this compound has several limitations for lab experiments. It is highly toxic and must be handled with care. Additionally, its convulsant properties can make it difficult to interpret experimental results, particularly in studies that aim to measure changes in neuronal excitability.

Future Directions

There are several future directions for research on 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene;hydrochloride. One area of interest is the development of new antiepileptic drugs that target the GABAergic system. This compound can be used to screen potential drugs for their ability to prevent seizures. Another area of interest is the study of the molecular mechanisms underlying the convulsant properties of this compound. Understanding these mechanisms may lead to the development of new treatments for epilepsy. Finally, there is a need for the development of safer and more specific convulsant agents for use in animal models of epilepsy.

Synthesis Methods

3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene;hydrochloride can be synthesized using a multistep procedure that involves the condensation of 1,2-phenylenediamine with ethyl acetoacetate followed by cyclization with triphosgene. The resulting intermediate is then treated with sodium azide and sodium borohydride to form the spiro compound. The final step involves the reaction of PTZ with hydrochloric acid to obtain this compound.

Scientific Research Applications

3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene;hydrochloride has been extensively studied for its potential use as a convulsant agent in animal models of epilepsy. It has been shown to induce seizures in a dose-dependent manner and is commonly used to screen antiepileptic drugs. This compound is also used in the study of the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been shown to alter the expression of GABA receptors, which may contribute to its convulsant properties.

properties

IUPAC Name

3-phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-2-4-10(5-3-1)11-14-12(16-15-11)6-8-13-9-7-12;/h1-5,13H,6-9H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQODEPPECBVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12N=C(NO2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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